molecular formula C8H6O4 B145375 3,7-Dihydroxyisobenzofuran-1(3H)-one CAS No. 135187-63-2

3,7-Dihydroxyisobenzofuran-1(3H)-one

Cat. No.: B145375
CAS No.: 135187-63-2
M. Wt: 166.13 g/mol
InChI Key: GOGLITPCMXUGIC-UHFFFAOYSA-N
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Description

3,7-Dihydroxyisobenzofuran-1(3H)-one is a chemical compound known for its unique structure and diverse applications. It belongs to the class of organic compounds known as dibenzofurans, which are characterized by a furan ring fused to two benzene rings. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dihydroxyisobenzofuran-1(3H)-one typically involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds. One specific method involves the use of sodium hydroxide in methanol, followed by the addition of glyoxal. The reaction mixture is then heated to reflux, and the product is isolated through filtration and crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,7-Dihydroxyisobenzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dihydroxyisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,7-Dihydroxyisobenzofuran-1(3H)-one include other dibenzofurans and xanthones, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. Its dual hydroxyl groups at positions 3 and 7 confer distinct reactivity and potential bioactivity compared to other dibenzofurans and xanthones.

Properties

IUPAC Name

3,7-dihydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGLITPCMXUGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.0 g of 3-hydroxy-7-methoxy-phthalide ]see B. L. Chenard et al., J. Org. Chem. 49, 318 (1984)] are introduced in portions into a suspension of 8.2 g of aluminium trichloride in 50 ml of methylene chloride, the internal temperature being maintained at 27° C. The mixture is stirred at room temperature for a further 5 hours, is then poured into 200 ml of ice-cold 1N hydrochloric acid and extracted three times with 200 ml of ethyl acetate each time. The organic solution is washed with sodium chloride solution and dried over anhydrous magnesium sulfate. Evaporation of the solvent and recrystallisation from ethyl acetate and n-hexane yield pure 3,7-dihydroxyphthalide, m.p. 124°-126° C.
Quantity
3 g
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reactant
Reaction Step One
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8.2 g
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50 mL
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[Compound]
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ice
Quantity
200 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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